molecular formula C11H23NOS B1668116 Butylat CAS No. 2008-41-5

Butylat

Cat. No. B1668116
CAS RN: 2008-41-5
M. Wt: 217.37 g/mol
InChI Key: BMTAFVWTTFSTOG-UHFFFAOYSA-N
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Description

Butylate is a thiocarbamate herbicide.

Scientific Research Applications

Butylated Hydroxytoluene (BHT)

  • Influence on Mouse Leydig Cells : BHT suppresses cellular proliferation and induces cell cycle arrest in mouse Leydig cells. It also hampers calcium homeostasis and leads to endoplasmic reticulum stress, DNA fragmentation, and intrinsic apoptosis signal transduction in these cells (Ham, Lim, Whang, & Song, 2019).
  • Carcinogenicity in Rats : BHA at certain doses increased incidences of hyperplasia and neoplasia in the forestomach of F344 rats, indicating its carcinogenic potential in this organ (Ito, Fukushima, Hagiwara, Shibata, & Ogiso, 1983)3. Pesticide Applicators and Cancer Risk : Epidemiological studies have suggested possible associations between butylate use and increased cancer risk, particularly prostate cancer and non-Hodgkin lymphoma, among pesticide applicators (Lynch, Mahajan, Beane Freeman, Hoppin, & Alavanja, 2009).

properties

IUPAC Name

S-ethyl N,N-bis(2-methylpropyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NOS/c1-6-14-11(13)12(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTAFVWTTFSTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023936
Record name Butylate
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Molecular Weight

217.37 g/mol
Source PubChem
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Physical Description

Clear liquid; Insoluble in water (45 mg/L at 25 deg C); [Merck Index] Technical product is amber liquid; [HSDB] Colorless liquid; Insoluble in water; [MSDSonline]
Record name Butylate
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Boiling Point

137.5-138 °C at 21 mm Hg, BP: 138 °C at 21 mm Hg, BP: 310 °C at 10 mm Hg. Hydrolysis rate: 1.1X10-3/day at 25 °C, pH 5-9
Record name Butylate
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Flash Point

240 °F (116 °C) - closed cup
Record name Butylate
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Solubility

In water, 45 mg/L at 22 °C, In water, 36 mg/L at 20 °C, Miscible with common organic solvents, e.g. acetone, ethanol, xylene, methyl isobutyl ketone, kerosene, Miscible with 4-methylpentan-2-one
Record name Butylate
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Density

0.9402 at 25 °C
Record name Butylate
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Vapor Pressure

0.0013 [mmHg], 1.29X10-2 mm Hg (1.73X10+3 mPa) at 25 °C
Record name Butylate
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Butylate
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Mechanism of Action

Inhibition of lipid synthesis- not ACCase inhibition.
Record name Butylate
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Product Name

Butylate

Color/Form

Colorless liquid, Clear amber-to-yellow liquid

CAS RN

2008-41-5
Record name Butylate
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Record name Butylate [BSI:ISO]
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Record name Carbamothioic acid, N,N-bis(2-methylpropyl)-, S-ethyl ester
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Record name Butylate
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Record name Butylate
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Record name BUTYLATE
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Record name Butylate
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Synthesis routes and methods

Procedure details

43.4 g. (0.2 mole) of O-ethyl N,N-diisobutyl-thiocarbamate are introduced into a 100 ml. round-bottomed flask, and 2.5 g. of diethyl sulfate are added. The mixture is refluxed for 90 minutes on an oil bath heated to 160°C, and thereafter the product is isolated by vacuum distillation. 39.8 g. (92 %) of S-ethyl N,N-diisobutyl-thiocarbamate are obtained; b.p.: 137°-138°C/20 Hgmm., nD25 = 1.4689.
Name
O-ethyl N,N-diisobutyl-thiocarbamate
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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